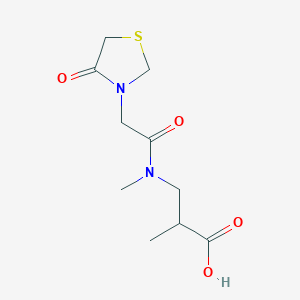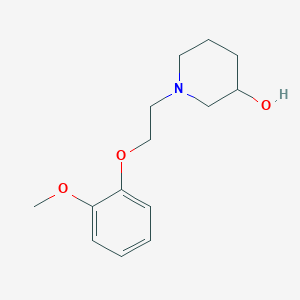
1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with piperidin-3-ol under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to improve yield and selectivity. For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidine products in excellent yields .
Análisis De Reacciones Químicas
1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted piperidines and phenoxy derivatives .
Aplicaciones Científicas De Investigación
1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine-containing molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes in the body, modulating their activity. For example, some piperidine derivatives act as inhibitors of enzymes involved in inflammation or neurotransmitter pathways, leading to their therapeutic effects .
Comparación Con Compuestos Similares
1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol can be compared with other similar compounds, such as:
Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyphenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(16)11-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3 |
Clave InChI |
ZJGSHTOEWZOKNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCN2CCCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
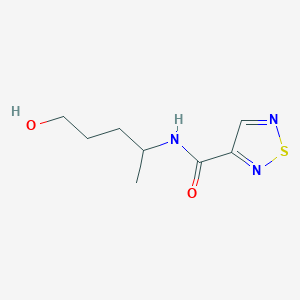

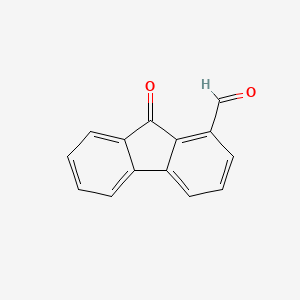

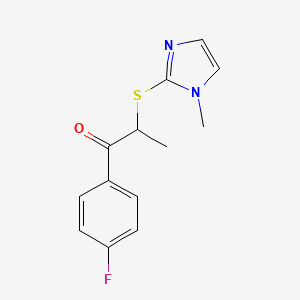
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
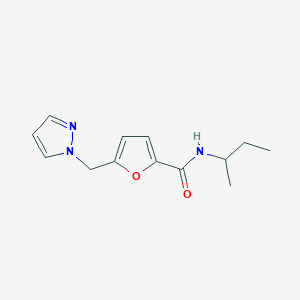
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
